

Introduction: The Significance of 4-Bromobenzyl Mercaptan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromobenzyl mercaptan*

Cat. No.: B102075

[Get Quote](#)

4-Bromobenzyl mercaptan, also known by its IUPAC name (4-bromophenyl)methanethiol, is a bifunctional organosulfur compound with the chemical formula C₇H₇BrS.[1][2] Its structure, featuring a thiol (-SH) group and a bromine-substituted benzene ring, makes it a highly versatile intermediate in synthetic organic chemistry and a valuable building block in pharmaceutical development.[1][2] The thiol moiety serves as a potent nucleophile, while the brominated aromatic ring is primed for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Accurate characterization of its fundamental physical properties, such as melting and boiling points, is paramount for its effective use. These constants are not merely data points; they are critical indicators of purity, essential for designing reaction conditions, and foundational for developing robust purification protocols. This guide provides a detailed examination of the melting and boiling points of **4-Bromobenzyl mercaptan**, the theoretical principles governing these properties, and rigorous, field-proven protocols for their experimental determination.

Physicochemical Data Summary

A consolidated overview of the key properties of **4-Bromobenzyl mercaptan** provides a foundational reference for laboratory use. The data presented below is synthesized from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	19552-10-4	[1] [3]
Molecular Formula	C ₇ H ₇ BrS	[1] [2] [4]
Molecular Weight	203.10 g/mol	[1] [4]
Appearance	White to cream or pale yellow fused low melting solid; Colorless to light yellow liquid	[1] [2] [3] [5]
Melting Point	27-31 °C (lit.)	[1]
Boiling Point	110 °C at 0.5 Torr	[1]
Density	~1.493 g/cm ³ (Predicted)	[1]
Refractive Index (n _D)	1.617	[1] [6]
Solubility	Soluble in organic solvents; limited solubility in water	[2]

Theoretical Framework: Molecular Structure and Physical Properties

The melting and boiling points of a compound are direct consequences of the strength of its intermolecular forces. For **4-Bromobenzyl mercaptan**, several structural features are influential:

- Molecular Weight and Size: With a molecular weight of 203.10 g/mol, the molecule is sufficiently large to exhibit significant London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds.
- Polarity and Dipole-Dipole Interactions: The molecule possesses polar covalent bonds, notably the C-Br and C-S bonds. The electronegativity difference creates permanent dipoles, leading to dipole-dipole attractions between adjacent molecules, which are stronger than dispersion forces alone.

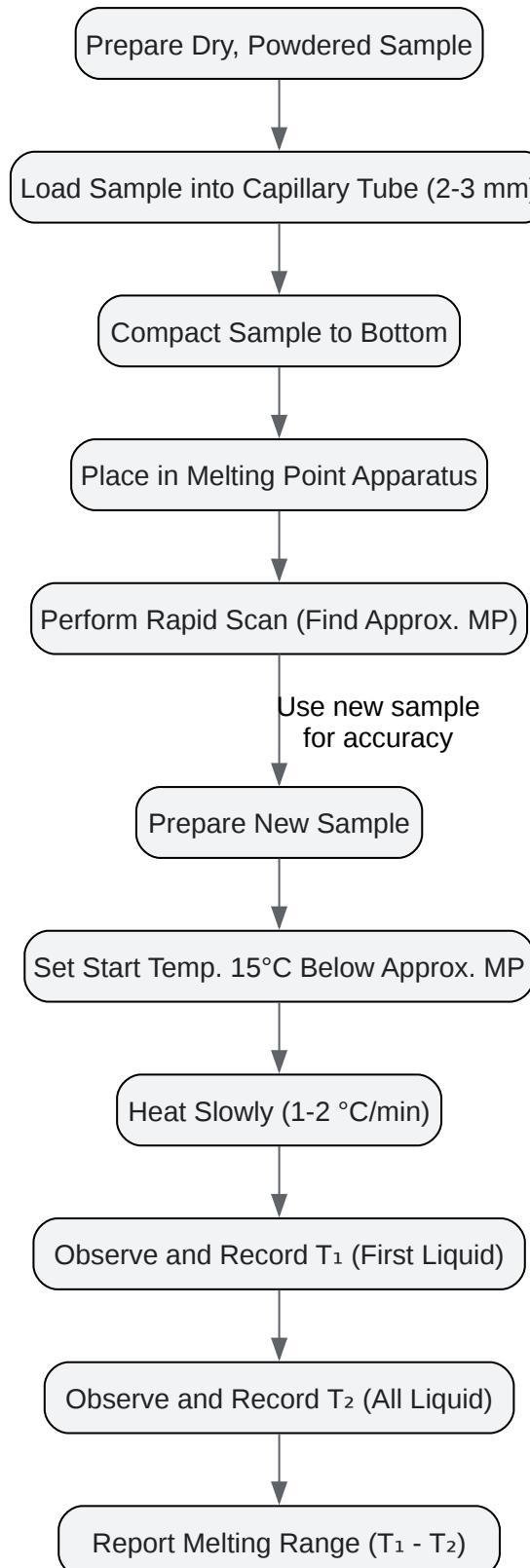
- **Thiol Group (-SH):** While the thiol group can engage in hydrogen bonding, it is significantly weaker than the hydrogen bonding seen in its alcohol analog, 4-bromobenzyl alcohol. This is due to the lower electronegativity and greater size of sulfur compared to oxygen.
- **Crystalline Structure:** In the solid state, the molecules arrange themselves into a crystal lattice. The energy required to overcome the lattice forces and transition to a liquid is the melting point. The presence of impurities disrupts this lattice, typically resulting in a lower and broader melting point range.^[7] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.^[8]

The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.^[9] For compounds like **4-Bromobenzyl mercaptan**, which have relatively high boiling points at atmospheric pressure, purification is often performed under reduced pressure (vacuum distillation). This lowers the boiling point, preventing potential decomposition at elevated temperatures. The reported boiling point of 110 °C at 0.5 Torr underscores this necessity.^[1]

Experimental Protocol I: Melting Point Determination

The capillary method is the standard and most accessible technique for determining the melting point of a solid organic compound.^[10]

Principle


A small, finely powdered sample of the solid is heated at a controlled rate in a sealed capillary tube. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.^[11] A narrow range (typically 0.5-1.5 °C) is indicative of high purity.

Methodology

- **Sample Preparation:** Ensure the **4-Bromobenzyl mercaptan** sample is completely dry. If it is a solid mass, gently crush a small amount into a fine powder on a watch glass.
- **Capillary Tube Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.

- Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[8]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[10]
- Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[7][8]
- Accurate Determination: Prepare a fresh sample. Set the starting temperature of the apparatus to about 10-15 °C below the approximate melting point found in the previous step.
- Heating and Observation: Set a slow heating rate (1-2 °C/min) to allow the sample and thermometer to remain in thermal equilibrium.
- Record the Range: Observe the sample through the magnifying eyepiece.
 - T_1 : Record the temperature at the first sign of melting (the appearance of liquid).
 - T_2 : Record the temperature when the last crystal of the solid disappears completely.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For **4-Bromobenzyl mercaptan**, this should fall within the literature value of 27-31 °C.[1]

Workflow Diagram: Melting Point Determination

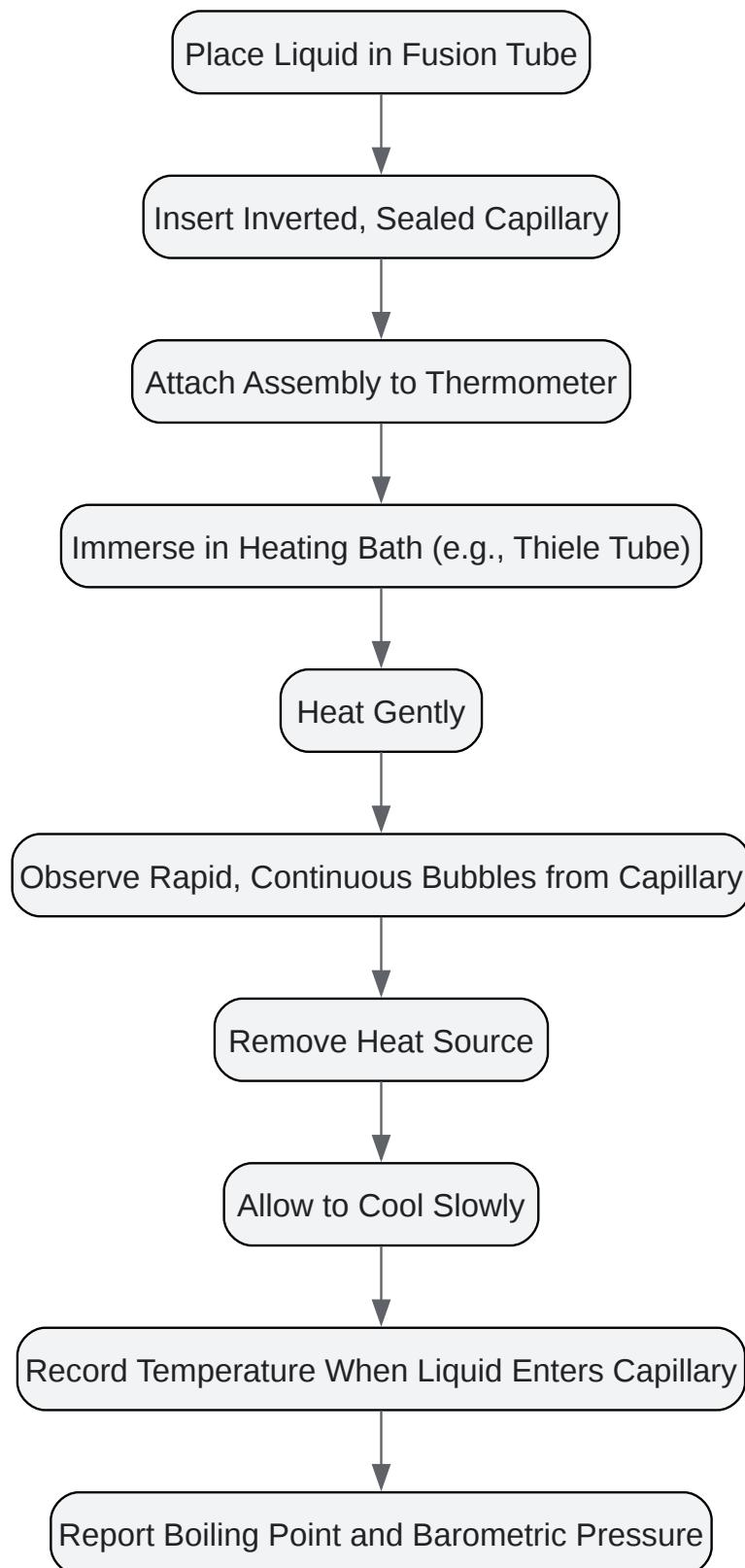
[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol II: Micro-Boiling Point Determination

For determining the boiling point of small quantities of liquid, the micro-boiling point or capillary method is highly effective and conserves material.[12]

Principle


A small sample is heated in a test tube containing an inverted, sealed-end capillary. As the temperature rises, air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor replaces the air, escaping as a rapid stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. When it equals the external atmospheric pressure, the bubbling stops, and liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.[13]

Methodology

- Apparatus Assembly: Place approximately 0.5 mL of **4-Bromobenzyl mercaptan** into a small test tube (fusion tube).
- Capillary Insertion: Take a small capillary tube and seal one end in a flame.[14] Place this capillary tube into the test tube with the sealed end pointing upwards.
- Thermometer Attachment: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[12][14]
- Initial Observation: Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary as the trapped air expands and escapes.
- Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, becoming a rapid and continuous stream as the sample's vapor fills the capillary.[13]

- Cooling and Final Reading: Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.
- Record the Temperature: Carefully observe the inverted capillary. The moment the stream of bubbles ceases and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.[\[12\]](#)
- Pressure Correction: For comparison with literature values, record the barometric pressure. The boiling point of **4-Bromobenzyl mercaptan** is reported under vacuum (110 °C at 0.5 Torr), so a direct comparison to an atmospheric pressure measurement is not feasible without applying pressure correction nomographs.

Workflow Diagram: Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for micro-boiling point determination.

Applications and Safety Considerations

Role in Drug Development

4-Bromobenzyl mercaptan is a key intermediate, not typically an active pharmaceutical ingredient (API) itself.^[1] Its utility lies in its dual reactivity:

- S-Alkylation: The nucleophilic thiol group readily reacts with electrophiles to form thioethers, a common linkage in various bioactive molecules.
- Cross-Coupling: The aryl bromide functionality is a handle for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular diversity in drug discovery campaigns.^[15]

Safety and Handling

As with all thiols, **4-Bromobenzyl mercaptan** should be handled with appropriate precautions.

- Odor: It possesses a strong, unpleasant odor characteristic of mercaptans.^[2] All manipulations should be conducted in a well-ventilated chemical fume hood.
- Toxicity and Irritation: Thiols can be toxic and are irritating to the skin, eyes, and respiratory system.^[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
- Safety Phrases: Adhere to safety protocols, such as avoiding contact with skin and eyes (S24/25) and not breathing dust (S22).^[1]

Conclusion

The melting point (27-31 °C) and boiling point (110 °C at 0.5 Torr) of **4-Bromobenzyl mercaptan** are fundamental physical constants that are intrinsically linked to its molecular structure and purity. A thorough understanding of these properties, coupled with the ability to verify them using robust experimental protocols, is essential for any researcher utilizing this versatile chemical intermediate. The methodologies detailed in this guide provide a reliable framework for characterization, ensuring both the quality of starting materials and the success of subsequent synthetic transformations in the pursuit of novel chemical entities.

References

- (4-Bromobenzyl)mercaptan - ChemBK. ChemBK. [\[Link\]](#)
- Measuring the Melting Point - Westlab Canada. Westlab Canada. [\[Link\]](#)
- Melting point determin
- Melting point determin
- BOILING POINT DETERMIN
- Experiment 1 - Melting Points.
- **4-bromobenzyl mercaptan** - Stenutz. Stenutz. [\[Link\]](#)
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. BYJU'S. [\[Link\]](#)
- Video: Boiling Points - Procedure - JoVE. JoVE. [\[Link\]](#)
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. GeeksforGeeks. [\[Link\]](#)
- experiment (1) determination of melting points. University of Technology, Iraq. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [\[cymitquimica.com\]](http://cymitquimica.com)
- 3. 4-Bromobenzyl mercaptan, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromobenzyl mercaptan, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [\[thermofisher.com\]](http://thermofisher.com)
- 6. 4-bromobenzyl mercaptan [\[stenutz.eu\]](http://stenutz.eu)
- 7. SSERC | Melting point determination [\[sserc.org.uk\]](http://sserc.org.uk)
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [\[geeksforgeeks.org\]](http://geeksforgeeks.org)

- 10. westlab.com [westlab.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. byjus.com [byjus.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of 4-Bromobenzyl Mercaptan]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102075#4-bromobenzyl-mercaptan-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b102075#4-bromobenzyl-mercaptan-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com